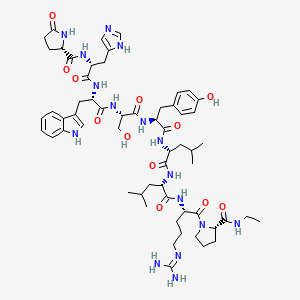
2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride is a chemical compound that has been synthesized for various scientific research applications. This compound is also known as NBMPR or Nitrobenzylthioinosine and is a potent inhibitor of nucleoside transporters.
Wirkmechanismus
NBMPR inhibits nucleoside transporters by binding to the transporter protein and preventing the transport of nucleosides into the cell. This inhibition leads to a decrease in the intracellular concentration of nucleosides and can have a variety of effects on cellular processes.
Biochemical and Physiological Effects
The inhibition of nucleoside transporters by NBMPR can have a variety of biochemical and physiological effects. For example, it can lead to a decrease in the synthesis of DNA and RNA, which can affect cell growth and division. It can also affect the metabolism of nucleosides and nucleotides, which can have implications for energy metabolism and signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using NBMPR in lab experiments is its potency as a nucleoside transporter inhibitor. This allows for precise control over the concentration of nucleosides in the cell and can be useful for studying the effects of nucleoside transport on cellular processes. However, one limitation of using NBMPR is that it can also inhibit other transporters and enzymes, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on NBMPR and nucleoside transporters. One area of interest is the role of nucleoside transporters in cancer and the potential for NBMPR to be used as a therapeutic agent. Another area of interest is the development of more selective nucleoside transporter inhibitors that can be used to study the specific roles of different nucleoside transporters in cellular processes. Additionally, the development of new methods for delivering NBMPR to specific cells or tissues could expand its potential applications in research and therapy.
Synthesemethoden
The synthesis of NBMPR involves several steps, including the reaction of 4-nitrobenzyl chloride with 2-amino-1-butanol to obtain 4-nitrobenzyl-2-amino-1-butanol. This intermediate is then reacted with 4-methoxyphenylacetic acid to obtain the final product, 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride.
Wissenschaftliche Forschungsanwendungen
NBMPR has been used extensively in scientific research for its ability to inhibit nucleoside transporters. This compound has been used to study the role of nucleoside transporters in various physiological and pathological processes, including cancer, viral infections, and neurological disorders.
Eigenschaften
CAS-Nummer |
1346600-92-7 |
|---|---|
Produktname |
2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride |
Molekularformel |
C19H25ClN2O4 |
Molekulargewicht |
380.869 |
IUPAC-Name |
1-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)butan-2-ylamino]ethanol;hydrochloride |
InChI |
InChI=1S/C19H24N2O4.ClH/c1-14(3-4-15-5-9-17(10-6-15)21(23)24)20-13-19(22)16-7-11-18(25-2)12-8-16;/h5-12,14,19-20,22H,3-4,13H2,1-2H3;1H |
InChI-Schlüssel |
WJDPXYJBBJAWFE-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=C(C=C1)[N+](=O)[O-])NCC(C2=CC=C(C=C2)OC)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl-](/img/structure/B584882.png)